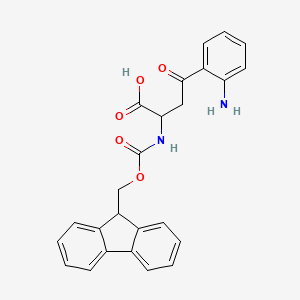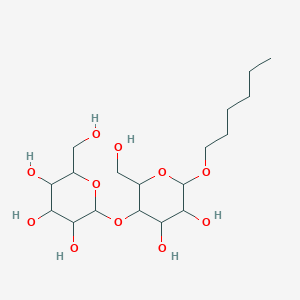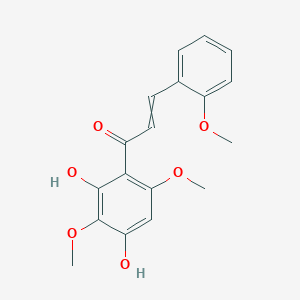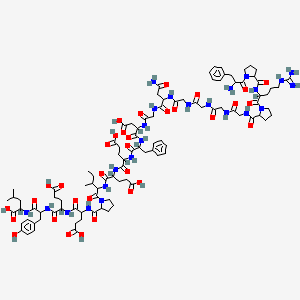![molecular formula C61H58N6 B13383631 9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole](/img/structure/B13383631.png)
9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including carbazole, indole, and triazine moieties, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the carbazole and indole intermediates, followed by their coupling with the triazine derivative. The final product is obtained through a series of condensation and cyclization reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes the selection of suitable solvents, catalysts, and purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
Aplicaciones Científicas De Investigación
9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Carbazol-9-yl-propionic acid pyridin-3-ylmethylene-hydrazide
- 3-Carbazol-9-yl-propionic acid (3,4-dimethoxy-benzylidene)-hydrazide
- 3-Carbazol-9-yl-propionic acid (4-bromo-benzylidene)-hydrazide
Uniqueness
Compared to similar compounds, 9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole stands out due to its unique combination of functional groups and structural complexity
Propiedades
Fórmula molecular |
C61H58N6 |
|---|---|
Peso molecular |
875.2 g/mol |
Nombre IUPAC |
9-[2-carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole |
InChI |
InChI=1S/C61H58N6/c1-7-22-44(23-8-2)59-62-58(63-60(64-59)45-26-12-11-13-27-45)38-39-61(67-54-34-20-16-30-49(54)50-31-17-21-35-55(50)67,41-65-52-32-18-14-28-47(52)48-29-15-19-33-53(48)65)57(25-10-4)66-51(24-9-3)43(6)46-37-36-42(5)40-56(46)66/h7-37,42-43,51H,1,4,38-41H2,2-3,5-6H3 |
Clave InChI |
UGFCPIUPKGANAC-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1C(C2=C(N1C(=CC=C)C(CCC3=NC(=NC(=N3)C(=CC=C)C=CC)C4=CC=CC=C4)(CN5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)CC(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13383551.png)



![2-[13-(1-Carboxyethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]propanoic acid](/img/structure/B13383589.png)
![Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13383595.png)
![N-[1-(2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13383596.png)
![(1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole Oxalate](/img/structure/B13383605.png)
![4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper](/img/structure/B13383620.png)

![N-methyl-4-[2-(1-methyl-1lambda~5~-pyridin-4-yl)vinyl]-N-octadecylaniline](/img/structure/B13383645.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B13383647.png)
![Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13383653.png)
